![molecular formula C21H17N3O3 B11613895 (5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11613895.png)
(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a unique structure combining an indole moiety with a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the diazinane trione core. The final step involves the condensation of these two intermediates under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, (5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE could be used in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with molecular targets within cells. This could include binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and diazinane trione analogs. Examples are:
- 1-Benzyl-1H-indole-3-carboxaldehyde
- 1-Methyl-1,3-diazinane-2,4,6-trione
Uniqueness
What sets (5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of an indole moiety with a diazinane trione core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H17N3O3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(5E)-5-[(1-benzylindol-3-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H17N3O3/c1-23-20(26)17(19(25)22-21(23)27)11-15-13-24(12-14-7-3-2-4-8-14)18-10-6-5-9-16(15)18/h2-11,13H,12H2,1H3,(H,22,25,27)/b17-11+ |
InChI Key |
DIVBRVULNGTEDM-GZTJUZNOSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)/C(=O)NC1=O |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.